

Application Notes and Protocols: PROTAC TBK1 Degradar-2

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Compound of Interest

Compound Name: PROTAC TBK1 degrader-2

Cat. No.: B2781418

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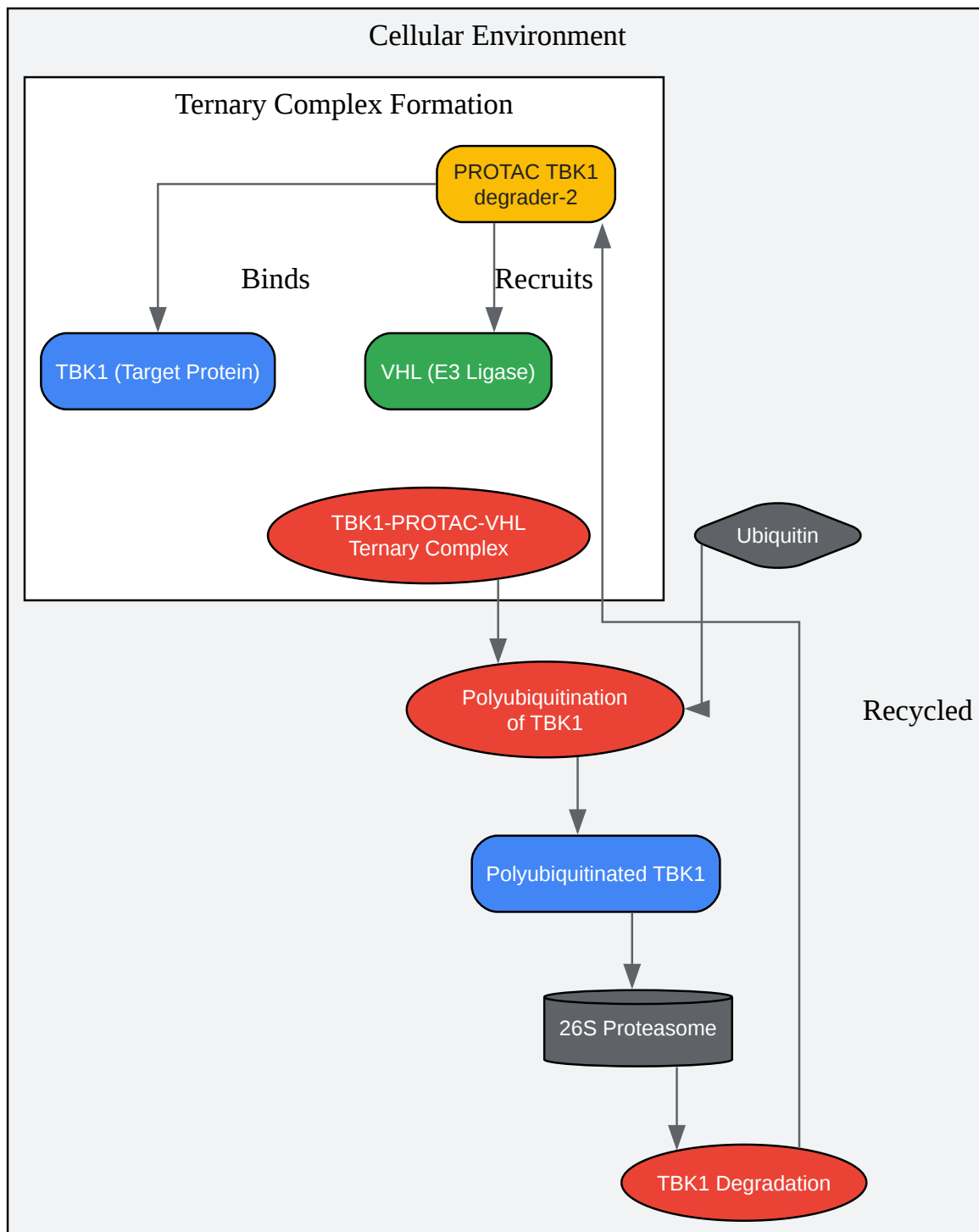
Introduction

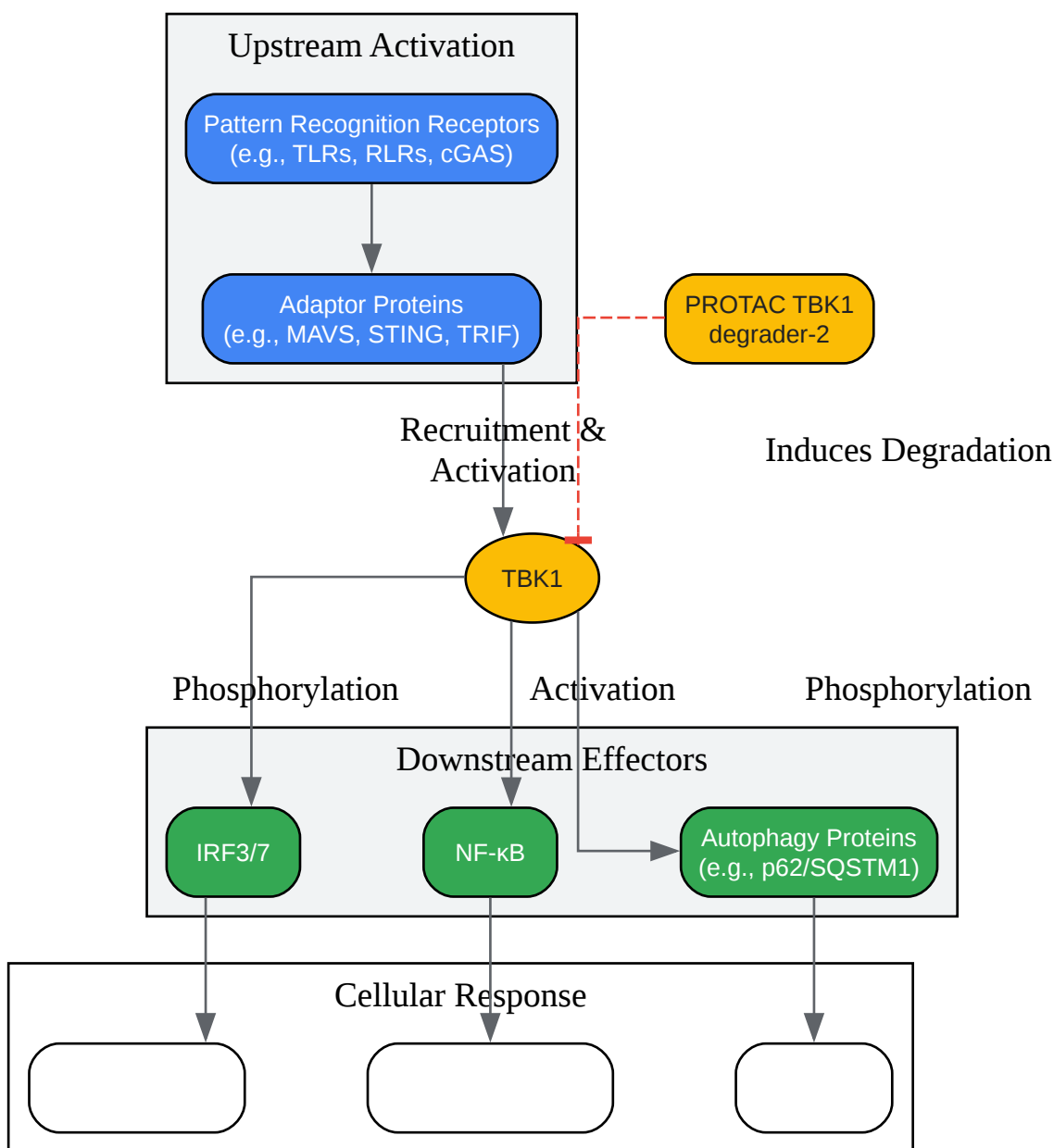
PROTAC TBK1 degrader-2 is a heterobifunctional molecule designed to induce the selective degradation of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and inflammatory signaling pathways.[1][2][3] As a proteolysis-targeting chimera (PROTAC), this molecule hijacks the body's own ubiquitin-proteasome system to target TBK1 for destruction, offering a powerful tool for studying the physiological and pathological roles of this kinase.[1][4][5] Unlike traditional inhibitors that only block the activity of a protein, PROTACs lead to the removal of the entire protein, which can provide a more profound and sustained biological effect.[1][4] **PROTAC TBK1 degrader-2** is composed of a ligand that binds to TBK1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][6] This tripartite complex formation facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome.[1][4]

Data Presentation

Parameter	Value	Description
DC ₅₀	15 nM	The concentration of PROTAC TBK1 degrader-2 required to induce 50% degradation of TBK1.
D _{max}	96%	The maximum percentage of TBK1 degradation achieved with PROTAC TBK1 degrader-2.
K _d	4.6 nM	The binding affinity of PROTAC TBK1 degrader-2 to TBK1.
IC ₅₀ (TBK1)	1.3 nM	The concentration of PROTAC TBK1 degrader-2 that inhibits 50% of TBK1 kinase activity.
IC ₅₀ (IKKε)	8.7 nM	The concentration of PROTAC TBK1 degrader-2 that inhibits 50% of IKKε kinase activity, indicating low selectivity.[1][2][3]

Mandatory Visualization





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